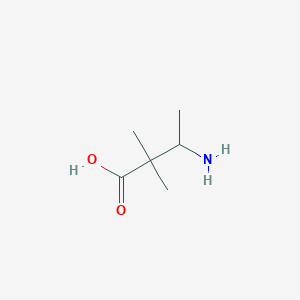

3-Amino-2,2-dimethylbutanoic acid

Description

BenchChem offers high-quality 3-Amino-2,2-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,2-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(7)6(2,3)5(8)9/h4H,7H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRDIZQROJQBDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300565 |

Source

|

| Record name | 3-Amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720660-14-0 |

Source

|

| Record name | 3-Amino-2,2-dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720660-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conformational Analysis of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid: A Guide for Rational Peptidomimetic Design

An In-Depth Technical Guide

Abstract

The rational design of peptidomimetics with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and materials science. Incorporating sterically constrained non-proteinogenic amino acids is a powerful strategy to control peptide conformation, enhance proteolytic stability, and improve bioavailability. This technical guide provides a comprehensive overview of the conformational analysis of peptides containing 3-Amino-2,2-dimethylbutanoic acid, a unique β-amino acid featuring a gem-dimethyl substitution at the C2 position. This substitution imparts significant steric hindrance, profoundly influencing the local and global conformation of the peptide backbone. We delve into the synthesis of these modified peptides and explore the principal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography—used to elucidate their structural properties. Furthermore, we discuss the role of computational modeling in complementing experimental data. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural propensities of 3-Amino-2,2-dimethylbutanoic acid for the creation of novel, structurally defined peptides.

The Strategic Imperative for Conformational Constraint in Peptides

Native peptides, despite their diverse biological activities, often suffer from limitations as therapeutic agents, primarily due to their conformational flexibility and susceptibility to enzymatic degradation.[1] Most short linear peptides exist as an ensemble of rapidly interconverting conformations in solution, which can lead to reduced receptor affinity and specificity.[2][3] Introducing conformational constraints is a proven strategy to overcome these drawbacks.[2]

1.1. The Role of β-Amino Acids as Foldamer Building Blocks β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are exceptional building blocks for creating "foldamers"—unnatural oligomers that adopt stable, well-defined secondary structures.[4][5] These structures can include novel helical and sheet-like arrangements not observed in native proteins.[1][6] The expanded backbone provides access to a greater diversity of conformational space while also conferring resistance to common peptidases.[1] Oligomers of β-amino acids, or β-peptides, have been shown to form stable helices with as few as six residues.[1]

1.2. 3-Amino-2,2-dimethylbutanoic Acid: A Unique Conformational Switch 3-Amino-2,2-dimethylbutanoic acid is a Cα-tetrasubstituted β-amino acid (the substitution is at the C2 position, which is alpha to the carbonyl group). The defining feature is the gem-dimethyl group, which acts as a potent conformational constraint due to the Thorpe-Ingold effect, severely restricting the rotational freedom around adjacent backbone bonds. This "rigidifying" effect makes it a valuable tool for nucleating specific secondary structures, such as β-turns and helices, within a peptide sequence.[2][3] Understanding how to analyze and predict the conformations induced by this residue is critical for its effective application.

Synthesis of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid

The incorporation of sterically hindered amino acids like 3-Amino-2,2-dimethylbutanoic acid presents a significant challenge in peptide synthesis. The bulky gem-dimethyl group can dramatically slow down the kinetics of peptide bond formation.[7] Solid-Phase Peptide Synthesis (SPPS) remains the method of choice, though it requires optimized protocols.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized procedure for incorporating a sterically hindered, Fmoc-protected β-amino acid into a peptide sequence on a Rink amide resin.

-

Resin Preparation:

-

Swell the Rink amide resin in dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 15-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (The Critical Step):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for an extended period (2-4 hours, or even overnight for particularly difficult couplings involving the hindered residue). The poor reactivity of Cα-tetrasubstituted amino acids often necessitates longer coupling times or double coupling.[7]

-

Validation: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

-

-

Capping (Optional but Recommended):

-

If the coupling is incomplete after repeated attempts, cap the unreacted free amines to prevent the formation of deletion sequences. Add a solution of 5% acetic anhydride and 6% lutidine in DMF and agitate for 30 minutes.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Experimental Techniques for Conformational Analysis

A multi-pronged approach combining several biophysical techniques is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[9] It provides atomic-resolution information, allowing for the precise characterization of secondary structures and intramolecular interactions.[10][11]

Causality Behind NMR Experimental Choices:

-

1D ¹H NMR: Provides an initial assessment of peptide folding. A well-folded peptide typically shows a wide dispersion of amide proton chemical shifts.[12]

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system. This is the first step in assigning specific resonances to each residue.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[13] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints needed for structure calculation.

-

Variable Temperature Experiments: By measuring the change in amide proton chemical shifts with temperature (dδ/dT), one can identify protons involved in stable intramolecular hydrogen bonds. Protons shielded from the solvent by H-bonding exhibit smaller temperature coefficients (< -4.5 ppb/K).[14]

-

¹³C Chemical Shifts: The deviation of Cα and Cβ chemical shifts from their "random coil" values is highly indicative of secondary structure. Consecutive negative deviations suggest β-strand or extended structures, while positive deviations indicate helical conformations.[15]

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1 with a suitable buffer).[13] Peptide concentration is typically 1-2 mM.[13]

-

Data Acquisition: Acquire a suite of NMR spectra (1D ¹H, 2D TOCSY, NOESY/ROESY, and possibly ¹H-¹³C HSQC) at a constant temperature (e.g., 298 K).

-

Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum (specifically sequential Hα(i)-HN(i+1) NOEs) to link them together in the correct sequence.

-

Restraint Generation:

-

Distance Restraints: Integrate NOESY cross-peaks and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).

-

Dihedral Angle Restraints: Measure ³J(Hα,HN) coupling constants to restrain the phi (φ) dihedral angle.

-

-

Structure Calculation: Use the experimental restraints as input for structure calculation software like XPLOR-NIH, CYANA, or CNS.[11][16] This typically involves a simulated annealing protocol to generate an ensemble of low-energy structures that are consistent with the data.

-

Structure Validation: Analyze the resulting ensemble of structures for quality, checking for restraint violations, and assessing stereochemical parameters (e.g., using a Ramachandran plot).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the overall secondary structure content of a peptide.[17] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18]

Interpreting CD Spectra for Modified Peptides:

-

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[18]

-

β-Sheet: Shows a negative band around 217 nm and a positive band near 196 nm.[18]

-

β-Peptide 14-Helix: A common structure for β-peptides, which often gives rise to a characteristic strong positive band (maximum) around 215 nm.[19]

-

Random Coil: Dominated by a strong negative band below 200 nm.[18]

-

Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable solvent (e.g., methanol, water, or trifluoroethanol-water mixtures).[17][20] The solvent must not have significant absorbance in the far-UV region.

-

Data Acquisition: Use a quartz cuvette with a short path length (e.g., 1 mm).[19] Record the CD spectrum from ~260 nm to ~190 nm.

-

Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

X-ray Crystallography

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous, high-resolution view of the peptide's conformation in the solid state.[21][22] This can be particularly valuable for visualizing precise bond angles, hydrogen bonding networks, and packing interactions.

Challenges and Rationale: The primary challenge in peptide crystallography is growing well-ordered single crystals, which can be a difficult and empirical process.[22][23] However, the high degree of conformational restriction imposed by residues like 3-Amino-2,2-dimethylbutanoic acid can facilitate crystallization by reducing the entropic penalty of ordering the molecule.

-

Crystallization Screening: The purified peptide is screened against a wide array of conditions (precipitants, buffers, salts, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion.[23]

-

Data Collection: A suitable single crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded.[24]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. An atomic model of the peptide is built into this map and computationally refined to best fit the experimental data.[24]

-

Validation: The final model is validated for stereochemical quality and agreement with the diffraction data before being deposited in a public database like the Protein Data Bank (PDB).[22]

Computational Modeling: The In Silico Complement

Computational methods are indispensable for complementing experimental data and providing deeper insights into peptide dynamics and energetics.[10][21]

-

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of a peptide in a simulated solvent environment over time.[15] Starting from an experimentally-derived structure (or a modeled one), MD can explore the conformational landscape, identify minor populated states, and analyze the stability of hydrogen bonds.[10]

-

Quantum Mechanical (QM) Calculations: These methods can be used to calculate the intrinsic conformational energy landscape of a small peptide fragment (e.g., a dipeptide).[5][6] This helps to understand the fundamental preferences of the 3-Amino-2,2-dimethylbutanoic acid residue itself, independent of the larger peptide context.

Expected Conformational Preferences and Data

The steric bulk of the gem-dimethyl group at the C2 position is expected to heavily restrict the backbone dihedral angles. In β-peptides, the key backbone torsions are θ (Cβ-Cα) and ψ (Cα-C'), in addition to φ (N-Cβ).[4] The presence of the 2,2-dimethyl substitution will likely force the θ angle into a narrow range of values, thereby propagating a specific conformation along the backbone.

| Parameter | Expected Influence of 2,2-Dimethyl Substitution | Rationale |

| Backbone Dihedrals (θ, ψ) | Highly restricted range of allowed values. | Severe steric clashes between the methyl groups and adjacent backbone atoms limit rotational freedom. |

| Induced Secondary Structure | High propensity to nucleate β-turns or helical structures. | The rigid conformation forces the peptide chain to adopt a regular, repeating structure to avoid steric penalties.[2][3] |

| NMR Chemical Shifts | Significant deviations from random coil values. | The locked conformation leads to persistent shielding/deshielding effects on nearby nuclei. |

| CD Spectrum | A well-defined spectrum indicative of a stable secondary structure (e.g., 14-helix).[19] | The peptide is less likely to exist as a flexible, random coil. |

| Proteolytic Stability | Significantly enhanced. | The bulky side group and β-amino acid backbone sterically block the active sites of proteases.[1] |

Conclusion and Future Outlook

3-Amino-2,2-dimethylbutanoic acid is a powerful building block for enforcing conformational order in peptides. Its gem-dimethyl group acts as a rigidifying element, predisposing peptides to adopt stable, well-defined secondary structures. A robust conformational analysis, integrating high-resolution NMR spectroscopy, CD spectroscopy for a global structural view, and computational modeling, is essential for understanding and exploiting these structural biases. For definitive structural elucidation, X-ray crystallography provides the ultimate atomic-resolution snapshot. By mastering the synthesis and analysis of peptides containing this unique residue, researchers and drug developers can unlock new avenues for creating highly stable, bioactive peptidomimetics with precisely controlled three-dimensional architectures.

References

-

Gellman, S. H., et al. (2010). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. Available at: [Link]

-

Korendovych, I. V., et al. (2009). Computational Design of a Self-Assembling β-Peptide Oligomer. PMC. Available at: [Link]

-

Saravanan, K. M., et al. (2020). On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in Molecular Biosciences. Available at: [Link]

-

Kumar, A., et al. (N/A). Computational Approaches to Understand Cleavage Mechanism of Amyloid Beta (Aβ) Peptide. Springer Nature Experiments. Available at: [Link]

-

Gellman, S. H., et al. (2001). Toward β-Peptide Tertiary Structure: Self-Association of an Amphiphilic 14-Helix in Aqueous Solution. Biophysics Instrumentation Facility, University of Wisconsin-Madison. Available at: [Link]

-

Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. Available at: [Link]

-

El-Awa, A., et al. (2025). Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. Mediterranean Journal of Chemistry. Available at: [Link]

-

Hofmann, H. J., et al. (1998). Basic conformers in beta-peptides. PubMed. Available at: [Link]

-

Shandler, S. J., et al. (2011). Computational design of a β-peptide that targets transmembrane helices. PubMed. Available at: [Link]

-

Shandler, S. J., et al. (2011). Computational Design of a β-Peptide That Targets Transmembrane Helices. Journal of the American Chemical Society. Available at: [Link]

-

Toniolo, C., et al. (N/A). Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

-

Mayor, U., et al. (2003). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PMC. Available at: [Link]

-

Vaz, E., et al. (N/A). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. University of Vigo. Available at: [Link]

-

Berlicki, Ł., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Narsimulu, G. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

-

Kessler, H., et al. (N/A). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

-

D'Andrea, L. D. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

-

Bakshi, K., & Liyanage, M. R. (N/A). Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

-

Simso, E. R., & Le, H. (2016). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]

-

Koksch, B., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. PMC. Available at: [Link]

-

Simso, E. R., & Le, H. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Available at: [Link]

-

Simmerling, C., et al. (2000). Structure-based conformational preferences of amino acids. PMC. Available at: [Link]

-

Formaggio, F., et al. (2005). C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. PubMed. Available at: [Link]

-

Sewald, N., et al. (2009). Synthesis of new C α -tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Dugas, V., et al. (N/A). Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry. ResearchGate. Available at: [Link]

-

Chauhan, V. S., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Indian Academy of Sciences. Available at: [Link]

-

D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]

-

Lynn, D. G., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

-

Miller, S. J., et al. (N/A). Three distinct conformations of peptide 3 with relevant crystallographic measurements. ResearchGate. Available at: [Link]

-

Wlodawer, A. (N/A). Protein X-ray Crystallography. Proteopedia. Available at: [Link]

-

Novotná, J., et al. (2024). Shaping of secondary structure by additional amino groups. Nature Research. Available at: [Link]

-

Oba, M., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

-

Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. Available at: [Link]

-

Bradbury, J. H., et al. (1975). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid beta-methyl ester in various ionization states. PubMed. Available at: [Link]

-

AAPPTec. (N/A). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Pietrzyk, A. J., et al. (2013). Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki. Available at: [Link]

-

CSBio. (N/A). Overview of Custom Peptide Synthesis. CSBio. Available at: [Link]

-

Creative Biostructure. (N/A). Peptide Crystallization. Creative Biostructure. Available at: [Link]

-

Nie, Y., et al. (2021). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC. Available at: [Link]

-

Ikehara, K., et al. (2022). Effect of the Addition of the Fifth Amino Acid to [GADV]-Protein on the Three-Dimensional Structure. MDPI. Available at: [Link]

Sources

- 1. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of new Cα-tetrasubstituted α-amino acids [beilstein-journals.org]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Basic conformers in beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective [frontiersin.org]

- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity | Mediterranean Journal of Chemistry [medjchem.com]

- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 18. moodle2.units.it [moodle2.units.it]

- 19. bif.wisc.edu [bif.wisc.edu]

- 20. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational Approaches to Understand Cleavage Mechanism of Amyloid Beta (Aβ) Peptide | Springer Nature Experiments [experiments.springernature.com]

- 22. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Protein X-ray Crystallography [proteinstructures.com]

Navigating Non-Standard Amino Acids: A Technical Guide to 3-Amino-2,2-dimethylbutanoic Acid and β-Homovaline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of non-proteinogenic amino acids, precise nomenclature is paramount for reproducible research and unambiguous communication. This guide addresses a common point of confusion in the field: the distinction between 3-Amino-2,2-dimethylbutanoic acid and β-homovaline . Contrary to some assumptions, these names do not refer to the same molecule. This document provides a comprehensive technical analysis of their distinct chemical structures, nomenclature, physicochemical properties, and applications in medicinal chemistry and drug development. We will delve into the synthetic routes for each compound, offering detailed experimental protocols, and explore the unique structural contributions each offers to peptide and small molecule therapeutics.

Deconstructing the Nomenclature: A Tale of Two Structures

A frequent misconception arises from the structural similarities between non-standard amino acids. However, a systematic application of IUPAC nomenclature rules reveals that "3-Amino-2,2-dimethylbutanoic acid" and "β-homovaline" describe two different chemical entities.

3-Amino-2,2-dimethylbutanoic Acid: The Gem-Dimethyl Scaffold

The systematic name 3-Amino-2,2-dimethylbutanoic acid precisely defines its structure. Following IUPAC conventions for carboxylic acids, the carbon of the carboxyl group is designated as position 1. The longest carbon chain containing this group is a butanoic acid backbone.[1][2] The substituents are then located along this chain.

-

Parent Chain: Butanoic acid

-

Amino Group: Located at position 3.

-

Methyl Groups: Two methyl groups are present at position 2, creating a quaternary carbon, often referred to as a gem-dimethyl group.

This leads to the unambiguous structure of 3-Amino-2,2-dimethylbutanoic acid.[3]

β-Homovaline: An Analogue of a Proteinogenic Amino Acid

The name β-homovaline is a semi-systematic name that relates the molecule to the proteinogenic amino acid, valine.

-

Valine: The parent amino acid is 2-amino-3-methylbutanoic acid.

-

"Homo" Prefix: In amino acid nomenclature, the prefix "homo" typically signifies the addition of a methylene group (-CH2-) into the backbone.[4]

-

"β" Designation: This Greek letter indicates that the amino group is attached to the β-carbon, which is the third carbon from the carboxyl group in this extended backbone.

Therefore, β-homovaline is systematically named 3-amino-4-methylpentanoic acid .[5][6] The key distinction lies in the position of the methyl groups and the length of the carbon backbone.

Structural and Physicochemical Comparison

The differing structures of these two amino acids give rise to distinct physicochemical properties that influence their roles in medicinal chemistry.

| Property | 3-Amino-2,2-dimethylbutanoic acid | β-Homovaline |

| IUPAC Name | 3-amino-2,2-dimethylbutanoic acid | 3-amino-4-methylpentanoic acid |

| Molecular Formula | C6H13NO2 | C6H13NO2 |

| Molecular Weight | 131.17 g/mol [3] | 131.17 g/mol [7] |

| Structure | Contains a gem-dimethyl group at the α-carbon. | Contains an isopropyl group at the γ-carbon. |

| Calculated XLogP3 | -2.1[3] | Not explicitly available, but likely similar. |

| Topological Polar Surface Area | 63.3 Ų[3] | 63.3 Ų |

| Hydrogen Bond Donor Count | 2[3] | 2 |

| Hydrogen Bond Acceptor Count | 2[3] | 2 |

Visualization of the Core Structures

To further clarify the distinction, the following diagrams illustrate the chemical structures and the logic behind their nomenclature.

Caption: Chemical structures of the two distinct amino acids.

Caption: Nomenclature breakdown of the two amino acids.

Applications in Drug Discovery and Development

The unique structural features of each molecule lend themselves to different applications in medicinal chemistry.

3-Amino-2,2-dimethylbutanoic Acid: Leveraging the Gem-Dimethyl Effect

The most prominent feature of this amino acid is the gem-dimethyl group at the α-position. This structural motif is a powerful tool in drug design for several reasons:

-

Conformational Rigidity: The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can pre-organize the molecule into a specific conformation, which can lead to higher binding affinity for its biological target.

-

Metabolic Stability: The quaternary carbon can act as a metabolic shield, preventing enzymatic degradation of adjacent chemical bonds, thereby increasing the in vivo half-life of a drug candidate.

-

Improved Pharmacokinetics: The lipophilicity introduced by the methyl groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific drugs containing 3-Amino-2,2-dimethylbutanoic acid are not prominently in the public domain, its derivatives are of significant interest. For instance, 3-amino-4,4-dimethyl lithocholic acid derivatives have been investigated as selective allosteric activators of SHP1, a protein tyrosine phosphatase implicated in cancer.[8]

β-Homovaline: A Building Block for Peptidomimetics

β-Homovaline, as a β-amino acid, is a valuable component in the synthesis of β-peptides and other peptidomimetics.[4] These molecules are designed to mimic the structure and function of natural peptides but with enhanced properties:

-

Proteolytic Resistance: The altered backbone of β-peptides makes them resistant to degradation by proteases, a major hurdle for peptide-based therapeutics.[9]

-

Secondary Structure Formation: β-peptides can fold into stable secondary structures, such as helices and sheets, which are crucial for biological activity.

-

Bioactivity: By strategically incorporating β-amino acids like β-homovaline, researchers can design peptides with a range of biological activities, including antimicrobial and anti-cancer properties.[10] For example, β-peptides have been designed to inhibit protein-protein interactions, a key strategy in modern drug discovery.[9]

Synthetic Methodologies: A Practical Guide

The synthesis of these non-standard amino acids requires specific chemical strategies to control stereochemistry and achieve high purity.

Synthesis of 3-Amino-2,2-dimethylbutanoic Acid Derivatives

A common approach for the synthesis of β-amino acids with a gem-dimethyl group is a variation of the Mannich reaction. The following is a representative, multi-step protocol.

Experimental Protocol: One-Pot Mannich Reaction for 3-Amino-2,2-dimethylpropanoic Acid Derivatives

-

Reaction Setup: In a 4 mL vial, add the corresponding sulfinyl imine (0.48 mmol, 1 equivalent) and tetrabutylammonium triphenyldifluorosilicate (TBAT) (26 mg, 0.048 mmol, 0.1 equivalents).

-

Inert Atmosphere: Purge the vial with nitrogen gas.

-

Solvent Addition: Dissolve the solids in 1.6 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture in an ice-water bath.

-

Reagent Addition: Add the corresponding bistrimethylsilylketene acetal (0.96 mmol, 2 equivalents).

-

Reaction Progression: After the addition, warm the reaction in a water bath to 20 °C and maintain with stirring for 24 hours.

-

Hydrolysis: Add 0.36 mL of methanol (MeOH) and 0.24 mL of 4M HCl in dioxane (0.096 mmol, 2 equivalents) and stir for 24 hours at room temperature.

-

Workup and Purification: A solid precipitate should form. Add ethyl acetate (AcOEt) to induce further precipitation. Transfer the suspension to centrifuge tubes and centrifuge for 2 minutes. Remove the supernatant and resuspend the solid in AcOEt. Sonicate for 2 minutes, centrifuge, and remove the supernatant. Repeat this washing step twice.

-

Final Product: Dry the solid, which is the amino acid hydrochloride, under high vacuum.

This protocol is adapted from a general procedure for the synthesis of related compounds and may require optimization for this specific target.[11]

Synthesis of β-Homovaline Derivatives

A well-established method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert reaction followed by a Wolff rearrangement.

Experimental Protocol: Synthesis of Fmoc-β-Homovaline via Ultrasound-Promoted Wolff Rearrangement

-

Activation of α-Amino Acid: Activate the Fmoc-protected α-amino acid (Fmoc-Val-OH) as a mixed anhydride.

-

Formation of Diazo Ketone: React the mixed anhydride with diazomethane to form the corresponding α-diazo ketone.

-

Wolff Rearrangement: Subject the α-diazo ketone to sonication in the presence of silver benzoate and a nucleophile (e.g., water). This promotes the Wolff rearrangement to form the β-amino acid derivative.

-

Purification: The resulting Fmoc-protected β-homovaline can often be used in solid-phase peptide synthesis without further purification.

This protocol is based on a general method for the synthesis of Fmoc-protected β-homoamino acids.[12]

Caption: Overview of synthetic workflows.

Conclusion

This technical guide has established that 3-Amino-2,2-dimethylbutanoic acid and β-homovaline are structurally distinct non-proteinogenic amino acids with unique applications in drug discovery. The former is characterized by a gem-dimethyl group that imparts valuable pharmacokinetic and conformational properties, while the latter serves as a crucial building block for creating proteolytically stable peptidomimetics. A thorough understanding of their respective nomenclature, structures, and synthetic routes is essential for researchers and drug development professionals seeking to leverage these valuable scaffolds in the design of novel therapeutics.

References

-

PubChem. (n.d.). Boc-L-beta-homovaline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2026, from a document detailing a one-pot Mannich reaction.

-

AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved February 17, 2026, from [Link]

-

AAPPTec. (n.d.). Fmoc-beta-HVal-OH [172695-33-9]. Retrieved February 17, 2026, from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 17, 2026, from [Link]

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

- CymitQuimica. (n.d.). 3-Amino-2-methylbutanoic acid hydrochloride.

-

PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylbutanoate. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- Hey Papi Promotions. (2025, July 7). R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection.

- Longdom Publishing. (n.d.). Precise Spectroscopic [IR, Raman and NMR] Investigation and Gaussian Hybrid Computational Analysis (UV-Visible, NIR, MEP Maps and Kubo Gap) on L-Valine. Retrieved February 17, 2026, from an article on spectroscopic analysis.

-

PubMed. (2021, April 22). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- NIST/TRC Web Thermo Tables (WTT). (n.d.). L-2-amino-3-methylbutanoic acid.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

-

PubChem. (n.d.). 2-Amino-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity.

- PubMed Central (PMC). (n.d.). β-Peptides as inhibitors of protein–protein interactions.

- MDPI. (n.d.). Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives.

- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators.

-

PubChem. (n.d.). (2R,3S)-3-amino-2-methyl-Butanoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- CymitQuimica. (n.d.). CAS 183990-64-9: boc-l-beta-homovaline.

- PubMed Central (PMC). (n.d.). Folding and function in α/β-peptides: Targets and therapeutic applications.

-

MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved February 17, 2026, from [Link]

- BroadPharm. (2025, July 3). Peptides in Therapeutic Applications.

-

PubMed. (2022, October 15). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved February 17, 2026, from [Link]

- Green Chemistry (RSC Publishing). (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives.

- Chem-Impex. (n.d.). Fmoc-L-β-homovaline.

- Longdom Publishing. (n.d.). Precise Spectroscopic [IR, Raman and NMR] Investigation and Gaussian Hybrid Computational Analysis (UV-Visible, NIR, MEP Maps and Kubo Gap) on L-Valine. Retrieved February 17, 2026, from an article on spectroscopic analysis.

-

MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). Peptide therapeutic conjugates and uses thereof.

-

The University of Queensland. (2001). Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. UQ eSpace. Retrieved February 17, 2026, from [Link]

- CymitQuimica. (n.d.). CAS 1070-83-3: 3,3-Dimethylbutanoic acid.

- Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antimutagenic.

-

MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved February 17, 2026, from [Link]

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000069 - Betaine.

- SpringerMedizin. (n.d.). Oximetry with the NMR signals of hemoglobin Val E11 and Tyr C7.

-

ResearchGate. (2025, January 12). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. Retrieved February 17, 2026, from [Link]

Sources

- 1. R-3-Aminobutanoic Acid’s Role in Drug Development and Plant Protection - Blogs/News/PSAs - Hey Papi Promotions Network [heypapipromotions.com]

- 2. Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Boc-L-beta-homovaline | C11H21NO4 | CID 2761559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. (S)-beta-homovaline | CAS 40469-85-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

An In-depth Technical Guide on the Biological Significance of 3-Amino-2,2-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological significance of the non-proteinogenic amino acid, 3-Amino-2,2-dimethylbutanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its potential roles and applications. By examining its core structure—a dimethylated β-amino acid—we explore its potential as a modulator of the GABAergic system and its possible interplay with branched-chain amino acid metabolic pathways. This guide offers insights into its chemical properties, potential mechanisms of action, and detailed hypothetical experimental protocols to investigate its biological functions, thereby serving as a foundational resource for researchers and drug development professionals interested in this novel compound.

Introduction: Unveiling a Structurally Unique Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids, those not genetically coded for in proteins, represent a vast and largely untapped resource for novel therapeutic agents and research tools. Their structural diversity allows for the exploration of chemical spaces inaccessible to the canonical 20 proteinogenic amino acids. 3-Amino-2,2-dimethylbutanoic acid is one such molecule, characterized by a β-amino group and a gem-dimethyl substitution at the α-carbon.[1] This unique architecture suggests several potential biological activities, which will be the focus of this guide.

The β-amino acid backbone is of particular interest as it is found in a variety of biologically active natural products and pharmaceuticals.[2][3] The incorporation of β-amino acids can confer resistance to proteolytic degradation and induce stable secondary structures in peptides.[4][5] The gem-dimethyl group, on the other hand, is a common feature in medicinal chemistry used to introduce steric hindrance, which can influence binding affinity and metabolic stability.

This guide will delve into the hypothetical biological significance of 3-Amino-2,2-dimethylbutanoic acid by drawing parallels with two key classes of biologically active molecules: γ-aminobutyric acid (GABA) analogues and branched-chain amino acids (BCAAs).

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is crucial for predicting its biological behavior.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-2,2-dimethylbutanoic acid | PubChem[1] |

| CAS Number | 720660-14-0 | PubChem[1] |

Hypothesis 1: A Potential Modulator of the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[6] GABA analogues are a class of drugs that mimic the structure of GABA and are used to treat a variety of neurological conditions, including epilepsy, neuropathic pain, and anxiety disorders.

The structural similarity of 3-Amino-2,2-dimethylbutanoic acid to GABA suggests it could potentially interact with GABA receptors (GABA-A, GABA-B) or influence GABAergic transmission through other mechanisms, such as inhibiting GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.

Structural Comparison with Known GABA Analogues

The following diagram illustrates the structural similarities and differences between GABA, the well-known GABA analogue Pregabalin, and our topic molecule.

Caption: Structural relationship between GABA, Pregabalin, and 3-Amino-2,2-dimethylbutanoic acid.

While not a direct analogue, the presence of the amino and carboxylic acid groups in a similar spatial arrangement could allow 3-Amino-2,2-dimethylbutanoic acid to bind to GABA receptors. The gem-dimethyl group would likely influence its binding affinity and selectivity for different GABA receptor subtypes.

Proposed Experimental Workflow: Assessing GABAergic Activity

To investigate the potential GABAergic activity of 3-Amino-2,2-dimethylbutanoic acid, a multi-step experimental approach is proposed.

Caption: Proposed experimental workflow to evaluate the GABAergic potential of 3-Amino-2,2-dimethylbutanoic acid.

Step-by-Step Methodologies:

-

Radioligand Binding Assays:

-

Objective: To determine if 3-Amino-2,2-dimethylbutanoic acid binds to GABA-A or GABA-B receptors.

-

Protocol:

-

Prepare membrane fractions from rodent brain tissue (e.g., cortex, cerebellum).

-

Incubate the membranes with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]muscimol for GABA-A, [³H]baclofen for GABA-B).

-

Add increasing concentrations of 3-Amino-2,2-dimethylbutanoic acid to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

-

Electrophysiology (Patch-Clamp):

-

Objective: To assess the functional effect of the compound on GABA receptor-mediated currents in neurons.

-

Protocol:

-

Culture primary neurons (e.g., hippocampal or cortical neurons).

-

Perform whole-cell patch-clamp recordings to measure ion channel activity.

-

Apply GABA to elicit a baseline current.

-

Co-apply GABA with varying concentrations of 3-Amino-2,2-dimethylbutanoic acid to determine if it potentiates or inhibits the GABA-induced current.

-

-

Hypothesis 2: An Interplayer in Branched-Chain Amino Acid (BCAA) Metabolism

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids with crucial roles in protein synthesis, energy metabolism, and cell signaling.[7] Dysregulation of BCAA metabolism has been linked to metabolic diseases such as insulin resistance and type 2 diabetes.[8][9]

The branched aliphatic side chain of 3-Amino-2,2-dimethylbutanoic acid makes it a structural mimic of BCAAs, particularly valine. This similarity suggests it could potentially interact with the enzymatic machinery of BCAA metabolism.

The BCAA Catabolic Pathway: A Potential Point of Interaction

The initial steps of BCAA catabolism involve two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Caption: Potential interaction points of 3-Amino-2,2-dimethylbutanoic acid with the BCAA catabolic pathway.

Given its structure, 3-Amino-2,2-dimethylbutanoic acid could act as a competitive inhibitor of BCAT or BCKDH, leading to an accumulation of BCAAs and their keto-acid derivatives. Such a modulation could have significant implications for metabolic health.

Proposed Experimental Workflow: Investigating Effects on BCAA Metabolism

A systematic investigation is required to determine the influence of this molecule on BCAA metabolism.

Step-by-Step Methodologies:

-

In Vitro Enzyme Assays:

-

Objective: To directly measure the inhibitory effect of 3-Amino-2,2-dimethylbutanoic acid on BCAT and BCKDH activity.

-

Protocol:

-

Purify recombinant BCAT and BCKDH enzymes.

-

Perform kinetic assays using known BCAA substrates.

-

Introduce varying concentrations of 3-Amino-2,2-dimethylbutanoic acid to determine its IC50 value for each enzyme.

-

-

-

Cell-Based Metabolomics:

-

Objective: To analyze the impact of the compound on intracellular and extracellular BCAA and metabolite concentrations.

-

Protocol:

-

Culture relevant cell lines (e.g., hepatocytes, myocytes).

-

Treat the cells with 3-Amino-2,2-dimethylbutanoic acid for a defined period.

-

Extract metabolites from cell lysates and culture media.

-

Use mass spectrometry-based metabolomics to quantify changes in the levels of BCAAs, their corresponding α-keto acids, and downstream metabolites.

-

-

Synthesis Routes

While not widely commercially available, the synthesis of 3-Amino-2,2-dimethylbutanoic acid can be approached through established organic chemistry methodologies. Patent literature suggests potential multi-step synthetic pathways.[10] A plausible retro-synthetic analysis is presented below.

Caption: A plausible retrosynthetic pathway for 3-Amino-2,2-dimethylbutanoic acid.

Future Directions and Therapeutic Potential

The dual potential of 3-Amino-2,2-dimethylbutanoic acid as a GABAergic modulator and an influencer of BCAA metabolism opens up exciting avenues for future research and therapeutic development.

-

Neurological Disorders: If proven to be a potent and selective GABA receptor agonist or a positive allosteric modulator, it could be a candidate for developing novel treatments for epilepsy, anxiety, and neuropathic pain.

-

Metabolic Diseases: Should it be found to modulate BCAA catabolism, it could be investigated as a tool to study the role of BCAAs in insulin resistance and as a potential therapeutic agent to restore metabolic homeostasis.

Further research, starting with the experimental workflows outlined in this guide, is essential to elucidate the true biological significance of this intriguing non-proteinogenic amino acid.

References

-

PubChem. 3-Amino-2,2-dimethylbutanoic acid. Available from: [Link]

-

Gotor-Gotor, V., & Gotor, V. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(7), 2695-2747. Available from: [Link]

-

Jukič, M., & Gobec, S. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Pharmaceutica, 61(2), 125-143. Available from: [Link]

-

Lee, M. R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS chemical biology, 10(10), 2343-2352. Available from: [Link]

-

Oaksmith, J. M., Peters, U., & Ganem, B. (2004). Three-component condensation leading to beta-amino acid diamides: convergent assembly of beta-peptide analogues. Journal of the American Chemical Society, 126(42), 13606-13607. Available from: [Link]

-

Wikipedia. GABAA receptor. Available from: [Link]

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). Available from: [Link]

-

Wu, G. (2020). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of medicinal chemistry, 63(17), 9348-9363. Available from: [Link]

- Google Patents. (2014). CN102776252B - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

- Google Patents. (2014). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

Lian, K., Du, C., & Liu, Y. (2021). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Signal Transduction and Targeted Therapy, 6(1), 1-35. Available from: [Link]

-

Google Patents. (2013). US8487112B2 - Process for preparing 4-aminobut-2-enolides. Available from: [Link]

-

Wang, Y., Li, X., Li, Y., Wang, Y., Li, Y., & Li, J. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European journal of medicinal chemistry, 194, 112252. Available from: [Link]

-

Chebib, M., & Johnston, G. A. (2000). GABA-ρ receptors: distinctive functions and molecular pharmacology. British journal of pharmacology, 129(7), 1291-1294. Available from: [Link]

-

Lian, K., Guo, X., & Liu, Y. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International journal of molecular sciences, 19(4), 954. Available from: [Link]

-

ResearchGate. (2017). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb). Available from: [Link]

- Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

ResearchGate. (2021). Branched-Chain Amino Metabolism. Available from: [Link]

-

Cummings, N. E., Williams, E. M., Kasza, I., Konon, E. N., Schaid, M. D., Schmidt, B. A., ... & Lamming, D. W. (2018). Dietary branched chain amino acids and metabolic health: when less is more. The Journal of physiology, 596(4), 543-545. Available from: [Link]

-

ResearchGate. (2018). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Available from: [Link]

Sources

- 1. 3-Amino-2,2-dimethylbutanoic acid | C6H13NO2 | CID 10558660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component condensation leading to beta-amino acid diamides: convergent assembly of beta-peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 8. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary branched chain amino acids and metabolic health: when less is more - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

Methodological & Application

Microwave-assisted synthesis of peptides with 3-Amino-2,2-dimethylbutanoic acid

Application Note: High-Efficiency Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Peptides Containing 3-Amino-2,2-dimethylbutanoic Acid

Executive Summary

The incorporation of 3-Amino-2,2-dimethylbutanoic acid (an

This Application Note details an optimized Microwave-Assisted (MW-SPPS) protocol designed to overcome the activation energy barrier imposed by the gem-dimethyl steric wall. By leveraging dielectric heating and high-efficiency coupling reagents (Oxyma/DIC or HATU), this method ensures >98% coupling efficiency while suppressing deletion sequences.

Mechanistic Insight: The Steric Challenge

To successfully synthesize peptides with this residue, one must understand the failure modes of standard SPPS:

-

The Gem-Dimethyl Wall: The two methyl groups at the

-carbon (C2) create a "steric cone" that shields the electrophilic carbonyl carbon. Standard diffusion-controlled coupling at room temperature is often insufficient, leading to incomplete coupling (deletion sequences). -

Nucleophilic Attack (Elongation): Once the residue is coupled, the N-terminal amine (at C3) is less hindered than the carboxyl, but the conformational rigidity of the backbone can still impede the approach of the next incoming amino acid.

-

Microwave Solution: Microwave irradiation provides direct kinetic energy to the dipolar species (DMF, activated amino acid), effectively lowering the activation entropy (

) required to bring the reactants into the correct transition state geometry.

Materials & Reagents

Resin Selection

-

Recommendation: ChemMatrix® (PEG-PS) or Rink Amide ProTide .

-

Rationale: Polyethylene glycol (PEG)-based resins swell better in polar solvents (DMF/NMP) and reduce aggregation, which is critical when synthesizing hydrophobic or sterically hindered sequences.

Coupling Reagents

-

Primary System (Carbodiimide/Additive): DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

Benefit: Safer than HOBt/HOAt (non-explosive), excellent suppression of racemization, and high coupling efficiency at elevated temperatures.

-

-

Secondary System (Uronium): HATU + DIPEA (Diisopropylethylamine).

-

Benefit: The "Gold Standard" for difficult couplings, though more expensive and prone to capping the N-terminus (guanidinylation) if excess reagent is used for long durations.

-

Experimental Protocol

Workflow Diagram

Caption: Optimized MW-SPPS cycle distinguishing standard residues from the sterically hindered 3-Amino-2,2-dimethylbutanoic acid.

Step-by-Step Methodology

Step 1: Resin Preparation

-

Weigh appropriate resin (0.1 mmol scale recommended for optimization).[1]

-

Swell in DMF for 30 minutes at Room Temperature (RT).

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF (v/v) + 0.1M Oxyma (to prevent aspartimide formation if Asp is present).

-

MW Condition: 75°C, 180 seconds (3 min).

-

Wash: DMF (4 x 30 sec).

Step 3: Coupling of 3-Amino-2,2-dimethylbutanoic acid (The Critical Step)

-

Stoichiometry: 5 equivalents (eq) AA : 5 eq DIC : 5 eq Oxyma Pure.

-

Concentration: Maximize concentration (0.2M - 0.5M) to drive kinetics.

-

Microwave Settings:

-

Temperature: 90°C (Note:

-amino acids are resistant to racemization, allowing higher T). -

Time: 10 minutes.

-

Power: Dynamic (typically 30-50W to maintain T).

-

-

Action: Double Coupling is Mandatory. Repeat the coupling step with fresh reagents.

Step 4: Elongation (Coupling the Next AA)

-

The amine of the resin-bound 3-amino-2,2-dimethylbutanoic acid is now the nucleophile.

-

Use Standard Coupling conditions (75°C, 5 min) for the next amino acid.

-

Note: If the next amino acid is also bulky (e.g., Val, Ile, or another gem-dimethyl residue), revert to the Hindered Coupling protocol (90°C, Double Couple).

Step 5: Cleavage & Analysis

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2 hours at RT (Do not microwave cleavage).

-

Precipitation: Cold Diethyl Ether.

Data & Optimization Guide

Comparative Efficiency Table

| Variable | Standard Protocol (RT) | Standard MW Protocol | Optimized Hindered Protocol |

| Coupling Reagent | HBTU/DIPEA | DIC/Oxyma | DIC/Oxyma (High Conc.) |

| Temperature | 25°C | 75°C | 90°C |

| Time | 60 - 120 min | 5 min | 2 x 10 min (Double Couple) |

| Est. Yield (Crude) | < 40% (Deletions common) | 75-85% | > 95% |

| Racemization Risk | Low | Low | Negligible (for |

Troubleshooting "Difficult" Peaks

-

Issue: Incomplete coupling (Deletion of the hindered residue).

-

Solution: Switch to HATU/HOAt for this specific step. Use 4 eq HATU, 4 eq HOAt, 8 eq DIPEA. Warning: Do not microwave HATU >75°C if possible to avoid rapid degradation of the reagent; extend time to 20 mins at 75°C instead.

-

-

Issue: Poor swelling/Aggregation.

-

Solution: Use NMP (N-methyl-2-pyrrolidone) instead of DMF as the main solvent during the hindered coupling step.

-

References

-

Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides and Peptidomimetics." Organic Letters. Link

- Relevance: Establishes the baseline for high-temperature MW-SPPS and the stability of reagents like Oxyma/DIC.

-

Pedersen, S. L., et al. (2012). "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews. Link

- Relevance: Comprehensive review on overcoming steric hindrance and aggreg

-

Hoyer, K., et al. (2008). "Synthesis of sterically hindered

-amino acids." Journal of Peptide Science. Link- Relevance: Discusses the specific structural challenges of gem-dimethyl substituted beta-amino acids.

-

CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. Link

- Relevance: Provides industrial standard protocols for Aib and similar hindered analogues which serve as the direct template for 3-amino-2,2-dimethylbutanoic acid.

Sources

Troubleshooting & Optimization

Overcoming low coupling yields with 3-Amino-2,2-dimethylbutanoic acid

The following guide serves as a specialized Technical Support Center for researchers working with 3-Amino-2,2-dimethylbutanoic acid (also known as

This molecule presents a "perfect storm" of steric hindrance: a gem-dimethyl group at the

Status: Operational | Topic: Steric Hindrance & Low Coupling Yields

Target Molecule: 3-Amino-2,2-dimethylbutanoic acid (Structure:

Diagnostic Overview: Why is this coupling failing?

Before troubleshooting, identify which "face" of the molecule is causing the failure. This molecule acts as a steric blockade in two distinct ways:[1]

-

Scenario A: The Nucleophile Blockade (Coupling TO the amine)

-

The Problem: You are trying to attach an amino acid onto the N-terminus of 3-Amino-2,2-dimethylbutanoic acid anchored on the resin.

-

Mechanism: The amine is located on a secondary carbon (

-position) and is flanked by a quaternary carbon (

-

-

Scenario B: The Electrophile Blockade (Coupling THE acid)

-

The Problem: You are trying to activate the carboxyl group of 3-Amino-2,2-dimethylbutanoic acid to couple it to a growing peptide chain.

-

Mechanism: The carboxyl group is attached directly to a quaternary carbon. Standard active esters (OBt/OAt) are bulky; the transition state for the amine attacking this bulky ester is energetically unfavorable.

-

Troubleshooting & FAQs

Category 1: Reagent Selection & Activation

Q: I am using standard DIC/HOBt or HBTU, but the coupling stops at <20% conversion. What is the immediate fix? A: Stop using carbodiimides (DIC) or standard uroniums (HBTU) immediately. They lack the reactivity to overcome the energy barrier imposed by the gem-dimethyl group.

-

Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The 7-azabenzotriazole (HOAt) leaving group in HATU utilizes a "neighboring group effect" (pyridine nitrogen) that accelerates the reaction rate by orders of magnitude compared to HOBt.

Q: Even with HATU, the yield is low. Should I double the equivalents? A: Merely increasing equivalents often fails because the reaction is kinetically limited, not concentration limited.

-

Solution: Change the activation species entirely. For the most stubborn couplings (Scenario B), convert the carboxylic acid to an Acid Fluoride .[2] Acid fluorides are small, highly reactive electrophiles that suffer less from steric shielding than bulky OAt esters.

-

Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST .

Category 2: Reaction Conditions

Q: Does temperature play a role? I am running couplings at Room Temperature (RT).

A: Yes, RT is often insufficient for this residue. The steric bulk increases the activation energy (

-

Protocol: Apply thermal energy. Microwave irradiation at 60°C to 75°C is highly recommended. If microwave is unavailable, perform the coupling at 50°C in an oil bath.

-

Warning: Do not exceed 75°C to avoid degradation of the resin or sensitive protecting groups.

Q: What solvent system maximizes solvation for this hydrophobic residue? A: Pure DMF is standard but may not fully solvate the hydrophobic gem-dimethyl region, causing local aggregation.

-

Optimization: Use a solvent mixture of DMF/NMP (1:1) or DMF/DCM/NMP .[2] NMP (N-methylpyrrolidone) has superior solvating power for hindered/aggregated sequences.[2]

Category 3: Side Reactions

Q: I see a mass shift corresponding to -18 Da or similar. Is my molecule cyclizing?

A:

-

Risk: If the N-terminus is deprotected while the C-terminus is activated, it can self-cyclize to form a

-lactam. -

Prevention: Ensure the N-terminus is Fmoc-protected during the activation of the carboxyl group. Never leave the amino acid activated and deprotected simultaneously.

High-Performance Protocols

Protocol A: The "Gold Standard" HATU Coupling (General Use)

Best for: Coupling TO the amine (Scenario A) or standard activation (Scenario B).

-

Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

-

Pre-Activation:

-

Dissolve Fmoc-3-Amino-2,2-dimethylbutanoic acid (4.0 eq) in dry DMF.

-

Add HATU (3.9 eq).[2]

-

Add HOAt (4.0 eq) [Optional but recommended additive].

-

Add DIEA (Diisopropylethylamine) (8.0 eq).

-

Critical: Activate for exactly 30-60 seconds before adding to resin. Do not age the ester.

-

-

Coupling:

-

Re-Coupling (Double Couple): Drain and repeat steps 2-3.

Protocol B: The Acid Fluoride Method (For Extreme Hindrance)

Best for: Scenario B (The Molecule as Electrophile) when HATU fails.

-

Activation:

-

Coupling:

-

Add the solution directly to the resin (swollen in DCM).[4]

-

Add a catalytic amount of DMAP (0.1 eq) if using Wang resin (esterification), otherwise omit for amide bond formation.

-

React for 2-4 hours at RT or 1 hour at 50°C.

-

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on steric hindrance classes (comparable to Aib/N-Me-Val).

| Coupling Reagent | Activation Type | Est.[1][2][3][4][6][7][8][9] Yield (1st Couple) | Est. Yield (2nd Couple) | Steric Penetration |

| DIC / HOBt | Carbodiimide | < 15% | < 25% | Poor |

| HBTU / DIEA | Uronium (OBt) | 30 - 50% | 60 - 70% | Moderate |

| HATU / DIEA | Uronium (OAt) | 75 - 85% | > 95% | High |

| TFFH (Acid Fluoride) | Acyl Halide | 80 - 90% | > 98% | Very High |

| PyBroP | Phosphonium | 70 - 80% | > 90% | High |

Visualizing the Workflow

Diagram 1: Decision Logic for Coupling Strategy

Caption: Decision matrix for selecting coupling conditions based on the specific role of the hindered amino acid.

Diagram 2: Steric Blockade Mechanism

Caption: Visualization of the "Neopentyl-like" steric shield created by the gem-dimethyl groups protecting the amine.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive. Journal of the American Chemical Society.

-

Wenschuh, H., et al. (2004). Peptide synthesis with acid fluorides. Organic Process Research & Development.

- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.

-

El-Faham, A., & Albericio, F. (2011).[11] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Beissner, M., et al. (2010). Coupling reagents for the synthesis of sterically hindered peptides. Bachem Technical Notes.

Sources

- 1. thieme.de [thieme.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. chimia.ch [chimia.ch]

- 8. file.globalso.com [file.globalso.com]

- 9. researchgate.net [researchgate.net]

- 10. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Removing protecting groups from 3-Amino-2,2-dimethylbutanoic acid without degradation

The following Technical Support Guide is designed for researchers working with 3-Amino-2,2-dimethylbutanoic acid (and its derivatives). This scaffold presents unique chemical stability challenges—specifically steric hindrance and conformationally induced cyclization—that distinguish it from standard amino acids.

Case ID: GEM-DIMETHYL-BETA-AA Status: Active Expert Level: Senior Process Chemist

Core Chemical Constraints & Stability Profile

Before initiating any deprotection, you must understand the Gem-Dimethyl Effect (Thorpe-Ingold Effect) inherent to this molecule.

-

The Stability Advantage: Unlike standard

-amino acids, 3-Amino-2,2-dimethylbutanoic acid is immune to retro-Michael elimination . Elimination requires an -

The Degradation Risk (Lactamization): The same gem-dimethyl group restricts bond rotation, forcing the

-amino group and the carboxylic acid into close proximity. This significantly lowers the entropic barrier for cyclization.-

Risk: Spontaneous formation of

-lactams (2-azetidinones) under dehydrating conditions or prolonged exposure to weak activators.

-

-

The Steric Wall: The bulky gem-dimethyl group adjacent to the carbonyl carbon creates a "steric shield," making the hydrolysis of methyl or ethyl esters using standard conditions (LiOH/THF) kinetically extremely slow or impossible without forcing conditions that cause side reactions.

Protocol Database: N-Terminal Deprotection

Scenario A: Removing Boc (tert-Butyloxycarbonyl)

Standard Protocol: Acidolytic Cleavage Risk Level: Low

The Issue: While Boc removal is standard, the resulting free

Optimized Workflow:

-

Reagent: 4M HCl in Dioxane (anhydrous) is superior to TFA for this substrate.

-

Why? It allows for the isolation of the hydrochloride salt directly by filtration or evaporation, avoiding aqueous workups where the zwitterion might be lost.

-

-

Procedure:

-

Dissolve substrate in minimal dry DCM.

-

Add 5-10 equivalents of 4M HCl/Dioxane.

-

Stir at 0°C

RT for 1-2 hours. -

Critical Step: Do not quench with water. Concentrate in vacuo.[2] Triturate the residue with diethyl ether to precipitate the HCl salt.

-

-

Troubleshooting:

-

If using TFA: You must remove TFA completely (azeotrope with toluene) to prevent it from forming a salt that complicates downstream coupling.

-

Scenario B: Removing Fmoc (Fluorenylmethoxycarbonyl)

Standard Protocol: Base-Induced Elimination Risk Level: Medium (Solubility issues)

The Issue: The gem-dimethyl group increases lipophilicity, but the free amino acid product is polar. In standard 20% Piperidine/DMF, the deprotected species may precipitate or gelate.[1]

Optimized Workflow:

-

Reagent: 20% Piperidine in DMF (Standard) OR 2% DBU + 2% Piperidine in DMF (Fast).

-

Procedure:

-

Treat substrate for 10–20 minutes at RT.

-

Purification: Do not use aqueous extraction (emulsions are common).

-

Preferred: Flash chromatography or scavenging the dibenzofulvene byproduct using polymer-supported thiols if in solution phase.

-

-

Degradation Check: Ensure no activation agents (HATU/EDC) are present. Free Fmoc-deprotected amines will rapidly attack their own C-terminus if activated, forming a

-lactam.

Protocol Database: C-Terminal Deprotection (The Critical Bottleneck)

This is the most frequent failure point. Standard saponification (LiOH/NaOH) often fails due to the steric bulk of the 2,2-dimethyl group shielding the carbonyl.

Scenario C: Hydrolysis of Methyl/Ethyl Esters

Status: HIGH DIFFICULTY Recommendation: Nucleophilic Cleavage or Anhydrous Hydrolysis

Method 1: The TMSOK Protocol (Recommended)

Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide source that is less aggregated and more nucleophilic than aqueous hydroxide.

-

Reagents: TMSOK (2–3 equiv), dry THF/Ether.[1]

-

Procedure:

-

Dissolve ester in dry THF.

-

Add TMSOK solid.

-

Stir at RT (monitor by TLC; usually 2–6 hours).

-

Workup: The product precipitates as the potassium salt. Filter and wash with ether. Acidify carefully with mild acid (citric acid) only if the free acid is required.

-

Method 2: The "Peroxide Effect" (Lithium Hydroperoxide)

If TMSOK is unavailable, you must use a nucleophile smaller and harder than hydroxide: the hydroperoxide anion (

-

Mechanism:

is 100x more nucleophilic than -

Reagents: LiOH (4 equiv),

(30% aq, 10 equiv), THF/H2O (3:1).[1] -

Procedure:

-

Dissolve ester in THF/H2O.

-

Add

followed by LiOH. -

Stir at 0°C

RT. -

Quench: You MUST quench excess peroxide with

(sodium sulfite) before acidification to prevent oxidation of the amine or other functional groups.

-

Scenario D: Cleavage of t-Butyl Esters

Status: Easy

-

Protocol: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane.

-